N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide
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Description
N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide is a useful research compound. Its molecular formula is C19H17F3N4O2S and its molecular weight is 422.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 422.10243146 g/mol and the complexity rating of the compound is 592. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to target various enzymes and receptors . For instance, compounds with a 1-methyl-1H-pyrazol-4-yl moiety have been reported to interact with the androgen receptor , the colony stimulating factor-1 receptor (CSF-1R) , and the kinase p70S6Kβ . These targets play crucial roles in various biological processes, including hormone signaling, immune response, and protein synthesis.
Mode of Action
Based on its structural similarity to other compounds, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions . These interactions may lead to changes in the conformation or activity of the target, thereby affecting the downstream biological processes.
Biochemical Pathways
For instance, compounds targeting the androgen receptor can affect the androgen signaling pathway , while those targeting CSF-1R can influence immune response pathways . Similarly, compounds targeting kinases like p70S6Kβ can affect protein synthesis pathways .
Pharmacokinetics
Similar compounds have been reported to have good bioavailability and metabolic stability . For instance, some pyrazole derivatives have been found to be rapidly metabolized by human liver microsomes . The ADME properties of a compound can significantly impact its bioavailability and therapeutic efficacy.
Result of Action
Similar compounds have been reported to have various biological activities, such as anti-inflammatory, antitumor, and antibacterial effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.
Properties
IUPAC Name |
N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O2S/c1-26-11-12(10-24-26)16-6-5-15(29-16)7-8-23-17(27)18(28)25-14-4-2-3-13(9-14)19(20,21)22/h2-6,9-11H,7-8H2,1H3,(H,23,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOQVVFQLNMPAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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